5-Ethyluracil
Overview
Description
5-Ethyluracil is a chemical compound belonging to the uracil family, which is a group of pyrimidine derivatives. Uracil derivatives are known for their significance in biological systems and chemical synthesis.
Synthesis Analysis
- The synthesis of 5-ethyluracil derivatives has been explored in various studies. For example, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was reported, showcasing the synthesis process of related uracil derivatives (Achutha et al., 2017).
Molecular Structure Analysis
- The crystal structure of 5-ethyl-6-methyluracil, a closely related compound, was determined, revealing insights into the bond distances, angles, and non-planar nature of the pyrimidine ring, which are crucial for understanding the structural aspects of 5-ethyluracil (Reeke & Marsh, 1966).
Chemical Reactions and Properties
- Studies on the chemical reactions of uracil derivatives provide insights into their behavior. For instance, the reaction of ethylene oxide with uridine derivatives, including 5-ethyluracil analogs, has been investigated, shedding light on the alkylation process and its impact on the compound's properties (Ukita, Okuyama, & Hayatsu, 1963).
Physical Properties Analysis
- The physical properties of 5-ethyluracil derivatives can be inferred from studies on similar compounds. For example, the preparation and characterization of ethylcellulose microspheres containing 5-fluorouracil provide insights into the physical characteristics such as size, surface properties, and drug content, relevant to 5-ethyluracil (Zinutti, Kedzierewicz, Hoffman, & Maincent, 1994).
Chemical Properties Analysis
- The chemical properties of 5-ethyluracil can be understood from studies on its analogs. Research on the chemical synthesis and properties of 5-fluorouracil and its derivatives reveals the compound's reactivity, stability, and interaction with other chemical entities (Xiong et al., 2009).
Scientific Research Applications
Antitumor Applications : 5-Ethyl-2′-deoxyuridine (EtdUrd), a derivative of 5-Ethyluracil, enhances the therapeutic index of 5-fluorouracil, a widely used anti-cancer drug. It achieves this by reducing the catabolism of 5-fluorouracil, prolonging its plasma and intratumoral concentrations, and protecting normal organs by increasing endogenous uridine levels (Kralovánszky et al., 1999).
Paper Manufacturing : 5-Ethyluracil can be used in paper making as a molecular imprinted polymer. This application improves the tensile strength, ash content, sizability, and antimicrobial activities of paper products (Fahim & Abu-El Magd, 2021).
Photochemical Transformations and Bacteriophage Research : 5-Ethyldeoxyuridine, another derivative, is useful in photochemical transformations and bacteriophage research. It is a thymidine analog that facilitates these processes (Pietrzykowska & Shugar, 1968).
Therapeutic Applications : As a virostatic compound, 5-Ethyluracil can be incorporated into the DNA of phages, bacteria, and mammalian cells, demonstrating its potential in therapeutic contexts (Gauri, Pflughaupt, & Müller, 1969).
Inhibition of HSV-1 and HSV-2 : 5-Ethyluracil derivatives are highly selective inhibitors of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), indicating their potential in antiviral therapies (Verheggen et al., 1995).
Antimicrobial and Antitumor Activity : Certain derivatives of 5-Ethyluracil show notable antimicrobial and antitumor activities, with compounds like 5b, 5c, and 5d demonstrating more inhibitory influence on certain cancer cell growths than doxorubicin (Fahim et al., 2021).
Inactivation of Dihydropyrimidine Dehydrogenase : Eniluracil, a potent inactivator of dihydropyrimidine dehydrogenase, is important in the metabolism of 5-fluorouracil, suggesting its role in cancer treatment (Cooke et al., 2001).
Formation of 5-(2-nitro-l-phenyl)ethyluracils : This compound is obtained by reacting α-nitrostyrenes with 1,3-di-methyl-6-substituted uracil derivatives, indicating its chemical versatility (Prasad, Sandhu, & Baruah, 1984).
Chemotherapy Applications : Ethylene-vinyl acetate copolymer matrices containing 5-fluorouracil have shown an antitumor effect on Ehrlich ascites carcinoma in mice, suggesting their use in cancer chemotherapy (Miyazaki et al., 1982).
Photochemical Transformation : Ultraviolet irradiation of 5-ethylorotate leads to the formation of 5-ethylidene-hydroorotate, which can be converted to 5-ethyluracil, demonstrating its photoreactivity (Kulikowska, Hingerty, Saenger, & Shugar, 1976).
Future Directions
5-Ethyluracil has several applications in the pharmaceutical and chemical industries. It is used as an intermediate in the synthesis of various drugs, such as antiviral, antitumor, and antibacterial agents . The compound is also used in the preparation of pyrimidine nucleosides, which are essential components of DNA and RNA . Additionally, 5-Ethyluracil has been reported to have anti-inflammatory and immunomodulatory properties, making it a potential therapeutic agent for treating autoimmune diseases . As research continues, the potential therapeutic applications of 5-Ethyluracil may become even more apparent, making it an exciting area of study for scientists and researchers .
properties
IUPAC Name |
5-ethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIULBJJKFDJPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194959 | |
Record name | 5-Ethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyluracil | |
CAS RN |
4212-49-1 | |
Record name | 5-Ethyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4212-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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